molecular formula C17H14FN3O4S B2865347 3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-46-1

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No. B2865347
CAS RN: 898466-46-1
M. Wt: 375.37
InChI Key: RCXXNSLDCAKBGH-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including compounds similar to 3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, have been explored for their potential in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. This advancement in PET amyloid imaging offers a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. The technique enables early detection of Alzheimer's disease and is instrumental in evaluating new antiamyloid therapies, highlighting the critical role of such compounds in medical research and patient care (Nordberg, 2007).

Anticancer Applications

Research into compounds like 3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide extends into the anticancer domain, particularly with mafosfamide (MAF), a related oxazaphosphorine agent. MAF shows promise in phase I trials for its tolerability and efficacy in treating neoplastic meningitis resulting from leukemia, lymphoma, and solid tumors. This highlights the potential of such compounds for regional cancer therapy, underpinning their importance in developing new treatment strategies against various cancers (Mazur et al., 2012).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which include compounds structurally related to 3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide, have been the subject of review. Understanding the microbial degradation of these chemicals is crucial for evaluating their fate and effects in the environment. This research area is pivotal for developing strategies to mitigate the environmental persistence and toxicity of such compounds, emphasizing the broader implications of their study beyond medical applications (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXNSLDCAKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

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